molecular formula C9H11ClFNO2 B13661924 4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride

4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride

Cat. No.: B13661924
M. Wt: 219.64 g/mol
InChI Key: XONSGAXDQPRIKP-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoic acid core substituted with an aminoethyl group and a fluorine atom, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the fluorination of a benzoic acid derivative, followed by the introduction of the aminoethyl group through reductive amination. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or amides, while reduction can produce secondary amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with proteins or enzymes, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride
  • 4-(1-Aminoethyl)-2-chlorobenzoic acid hydrochloride
  • 4-(1-Aminoethyl)-2-bromobenzoic acid hydrochloride

Uniqueness

4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, binding affinity, and metabolic resistance compared to its analogs with different substituents.

Properties

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.64 g/mol

IUPAC Name

4-(1-aminoethyl)-2-fluorobenzoic acid;hydrochloride

InChI

InChI=1S/C9H10FNO2.ClH/c1-5(11)6-2-3-7(9(12)13)8(10)4-6;/h2-5H,11H2,1H3,(H,12,13);1H

InChI Key

XONSGAXDQPRIKP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C(=O)O)F)N.Cl

Origin of Product

United States

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